molecular formula C17H21N3O3S B2826189 3-(phenylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide CAS No. 2034245-94-6

3-(phenylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide

Cat. No.: B2826189
CAS No.: 2034245-94-6
M. Wt: 347.43
InChI Key: BJXQFIXSEDBNHJ-UHFFFAOYSA-N
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Description

This compound is a synthetic organic molecule featuring a pyrazolo[1,5-a]pyridine core fused with a tetrahydropyridine ring, modified by a phenylsulfonyl group and a propanamide side chain. The phenylsulfonyl moiety may enhance metabolic stability and binding affinity to hydrophobic protein pockets, while the propanamide linker could improve solubility and pharmacokinetic properties .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-17(9-11-24(22,23)15-6-2-1-3-7-15)18-12-14-13-19-20-10-5-4-8-16(14)20/h1-3,6-7,13H,4-5,8-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXQFIXSEDBNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound 3-(phenylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide is compared to 3-[2-(3-methoxyphenyl)-4,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]-N-[3-(methylsulfanyl)phenyl]propanamide (referred to as Compound A in ) .

Property Target Compound Compound A
Core Structure Pyrazolo[1,5-a]pyridine fused with tetrahydropyridine (non-aromatic) Pyrazolo[1,5-a]pyrimidine with a 7-oxo-4,7-dihydro scaffold (partially aromatic)
Substituents Phenylsulfonyl group at position 3; propanamide side chain 3-Methoxyphenyl and methylsulfanyl groups; 4,5-dimethyl substitution on the pyrimidine ring
Hydrogen Bond Acceptors 4 (sulfonyl oxygen, amide oxygen, pyridine nitrogen) 6 (methoxy oxygen, amide oxygen, pyrimidine oxo-group, pyrimidine nitrogen)
Solubility Likely moderate (amide and sulfonyl groups enhance polarity) Lower solubility due to hydrophobic methylsulfanyl and dimethyl groups
Metabolic Stability High (phenylsulfonyl resists oxidative metabolism) Moderate (methylsulfanyl may undergo sulfoxidation)

Functional Implications

  • The phenylsulfonyl group may improve selectivity for enzymes with hydrophobic active sites (e.g., tyrosine kinases) .
  • Compound A : The pyrimidine oxo-group and methoxyphenyl substituent suggest stronger hydrogen-bonding interactions, which could enhance affinity for ATP-binding pockets in kinases. However, the methylsulfanyl group introduces a liability for metabolic degradation .

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